

Application Notes & Protocols: Ethyl L-phenylalaninate hydrochloride in Fragment-Based Drug Discovery

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Compound of Interest

Compound Name: *Ethyl L-phenylalaninate hydrochloride*

Cat. No.: B554976

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential utility of **Ethyl L-phenylalaninate hydrochloride** as a fragment in Fragment-Based Drug Discovery (FBDD). While direct, published examples of its use in FBDD campaigns are not prevalent, its physicochemical properties make it a relevant candidate for inclusion in fragment libraries. This document outlines the rationale for its use, detailed protocols for screening, and methods for hit validation and elaboration, treating it as a representative example of an amino acid ester fragment.

Introduction to Ethyl L-phenylalaninate hydrochloride as a Fragment

Ethyl L-phenylalaninate hydrochloride is the hydrochloride salt of the ethyl ester of L-phenylalanine, an essential amino acid.^[1] Its structure comprises a phenyl ring, an ethyl ester, and a primary amine, presenting multiple points for potential interaction with a biological target and for subsequent chemical elaboration.

Physicochemical Properties:

Property	Value	Reference
Molecular Formula	C ₁₁ H ₁₆ ClNO ₂	[2]
Molecular Weight	229.70 g/mol	[2]
CAS Number	3182-93-2	[2]
Appearance	White crystalline solid	[1]
Solubility	Soluble in water and methanol	[1]
Hydrogen Bond Donors	1 (Amine)	[2]
Hydrogen Bond Acceptors	2 (Ester carbonyl and oxygen)	[2]
cLogP	≤3	[3]

These properties align well with the "Rule of Three," a common guideline for selecting compounds for fragment libraries (Molecular Weight < 300, cLogP ≤ 3, H-bond donors/acceptors ≤ 3).[3] Its aqueous solubility is a significant advantage for biophysical screening methods.

Rationale for Use in FBDD:

- **Mimics Natural Substrates:** The amino acid scaffold is a common recognition motif in many enzyme active sites.
- **Multiple Interaction Points:** The aromatic ring can participate in hydrophobic and π -stacking interactions, while the amine and ester groups can form hydrogen bonds.
- **Tractable for Chemical Modification:** The primary amine and the ester provide straightforward handles for chemical modification in fragment-to-lead evolution through fragment growing or linking strategies.[4]
- **Exploration of Chemical Space:** As a derivative of a natural amino acid, it allows for the exploration of chemical space relevant to biological targets.[5]

Experimental Protocols

The following protocols describe a typical workflow for screening a fragment like **Ethyl L-phenylalaninate hydrochloride** using Nuclear Magnetic Resonance (NMR) spectroscopy, a powerful technique for detecting weak fragment binding.

2.1. Primary Screening using ^1H - ^{15}N HSQC NMR

This protein-observed NMR experiment is highly robust for identifying fragment binding by monitoring chemical shift perturbations (CSPs) in the target protein's spectrum upon addition of the fragment.^{[6][7]}

Materials:

- ^{15}N -labeled target protein (typically 50-100 μM in a suitable NMR buffer, e.g., 50 mM phosphate buffer, 150 mM NaCl, pH 7.4, with 10% D_2O).
- **Ethyl L-phenylalaninate hydrochloride** stock solution (e.g., 100 mM in D_2O or d_6 -DMSO).
- NMR spectrometer (≥ 600 MHz) equipped with a cryoprobe.

Protocol:

- Prepare the Protein Sample: Dissolve the lyophilized ^{15}N -labeled protein in the NMR buffer to the desired concentration. Filter the sample to remove any aggregates.
- Acquire a Reference Spectrum: Record a baseline ^1H - ^{15}N HSQC spectrum of the protein alone. This spectrum will serve as the reference for detecting changes.
- Fragment Addition: Add a small aliquot of the **Ethyl L-phenylalaninate hydrochloride** stock solution to the protein sample to a final concentration typically in the range of 200 μM to 1 mM. The concentration should be optimized to balance detection of weak binding with potential non-specific effects.
- Acquire the Test Spectrum: After a brief incubation period, record a second ^1H - ^{15}N HSQC spectrum of the protein-fragment mixture.
- Data Analysis: Overlay the reference and test spectra. Significant chemical shift perturbations (CSPs) or a decrease in peak intensity for specific residues indicate a binding

event. The magnitude of the CSP can be calculated using the following formula: $\Delta\delta = \sqrt{(\Delta\delta H)^2 + (\alpha * \Delta\delta N)^2}$ where $\Delta\delta H$ and $\Delta\delta N$ are the changes in the proton and nitrogen chemical shifts, respectively, and α is a scaling factor (typically ~0.15-0.2).

Illustrative Quantitative Data from Primary Screening:

The following table represents hypothetical data from an NMR-based primary screen of **Ethyl L-phenylalaninate hydrochloride** against a target protein.

Residue No.	Amino Acid	Chemical Shift Perturbation ($\Delta\delta$, ppm)	Notes
25	Gly	0.25	Significant CSP, indicating proximity to the binding site.
48	Val	0.18	Moderate CSP.
50	Phe	0.31	Large CSP, potentially involved in direct interaction.
76	Leu	0.05	Minimal CSP, likely distant from the binding site.
92	Ala	0.21	Significant CSP.

2.2. Hit Validation and Affinity Determination by NMR Titration

Once a hit is identified, a titration experiment is performed to confirm the binding and to determine the dissociation constant (K_D).

Protocol:

- **Prepare the Protein Sample:** Prepare a ^{15}N -labeled protein sample as described in section 2.1.

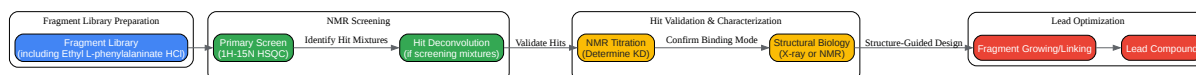
- Acquire Reference Spectrum: Record a reference ^1H - ^{15}N HSQC spectrum of the protein alone.
- Stepwise Titration: Add increasing concentrations of **Ethyl L-phenylalaninate hydrochloride** to the protein sample. A typical titration series might involve final fragment concentrations of 0, 50 μM , 100 μM , 250 μM , 500 μM , 1 mM, 2 mM, and 5 mM.
- Acquire Spectra: Record an ^1H - ^{15}N HSQC spectrum at each titration point.
- Data Analysis:
 - Monitor the CSPs of the most affected residues as a function of the fragment concentration.
 - Fit the titration data to a one-site binding model to calculate the dissociation constant (K_D). The chemical shift change ($\Delta\delta_{\text{obs}}$) at a given ligand concentration $[L]$ can be described by:
$$\Delta\delta_{\text{obs}} = \Delta\delta_{\text{max}} * \left(\frac{([P]_t + [L]_t + K_D) - \sqrt{([P]_t + [L]_t + K_D)^2 - 4[P]_t[L]_t}}{2[P]_t} \right)$$
 where $[P]_t$ is the total protein concentration and $\Delta\delta_{\text{max}}$ is the maximum chemical shift perturbation at saturation.

Hypothetical Affinity Data:

Fragment	Target Protein	Method	K_D (mM)
Ethyl L-phenylalaninate HCl	Protein Kinase X	NMR Titration	1.2
Ethyl L-phenylalaninate HCl	Bromodomain Y	NMR Titration	2.5

Mandatory Visualizations

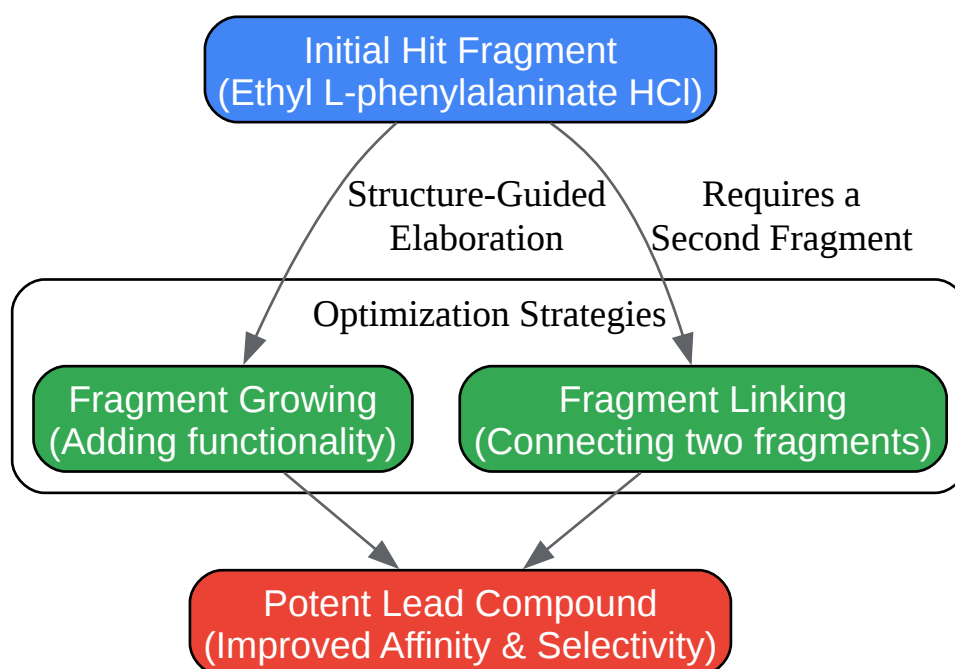
Diagram 1: FBDD Workflow using NMR Screening



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Caption: FBDD workflow from library screening to lead optimization.

Diagram 2: Logical Relationship in Fragment Evolution



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Caption: Strategies for evolving a fragment hit into a lead compound.

Conclusion

Ethyl L-phenylalaninate hydrochloride serves as an excellent model for an amino acid-derived fragment in FBDD campaigns. Its favorable physicochemical properties and synthetic tractability make it a valuable component of a diverse fragment library. The protocols and

conceptual workflows outlined here provide a robust framework for researchers to screen and validate similar fragments, ultimately facilitating the discovery of novel therapeutics. While this document uses **Ethyl L-phenylalaninate hydrochloride** as a representative example, the principles and methods are broadly applicable to other small, soluble fragments in drug discovery.

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